Benzocaine Hydrochloride

描述

苯佐卡因盐酸盐是一种局部麻醉剂,常用作镇痛剂。它是苯佐卡因的盐酸盐形式,苯佐卡因是对氨基苯甲酸的酯类。 苯佐卡因盐酸盐广泛用于各种非处方产品中用于局部止痛,包括药膏、喷雾剂和含片 .

准备方法

合成路线和反应条件: 苯佐卡因盐酸盐可以通过从对甲苯胺开始的多步合成过程进行合成。 该合成包括以下步骤 :

4′-甲基乙酰苯胺的合成: 对甲苯胺与乙酸酐反应生成4′-甲基乙酰苯胺。

氧化为对乙酰氨基苯甲酸: 4′-甲基乙酰苯胺用高锰酸钾氧化。

水解为对氨基苯甲酸盐酸盐: 对乙酰氨基苯甲酸用盐酸水解。

酯化反应生成苯佐卡因: 对氨基苯甲酸盐酸盐与乙醇和硫酸酯化生成苯佐卡因。

苯佐卡因盐酸盐的形成: 苯佐卡因然后与盐酸反应转化为其盐酸盐形式。

工业生产方法: 苯佐卡因盐酸盐的工业生产通常涉及使用类似反应步骤的大规模合成,但为了提高产量和纯度进行了优化。 该过程可能包括额外的纯化步骤,如重结晶和过滤,以确保最终产品符合药物标准 .

化学反应分析

反应类型: 苯佐卡因盐酸盐会发生各种化学反应,包括:

氧化: 苯佐卡因可以氧化形成对硝基苯甲酸。

还原: 苯佐卡因的还原可以生成对氨基苯甲酸。

常用试剂和条件:

氧化: 高锰酸钾通常用作氧化剂。

还原: 锡和盐酸用于苯佐卡因的还原。

主要形成的产物:

氧化: 对硝基苯甲酸

还原: 对氨基苯甲酸

科学研究应用

Medical Applications

Benzocaine hydrochloride is primarily used for its local anesthetic properties. Its applications include:

- Oral and Pharyngeal Anesthesia : It is commonly used to relieve pain from sore throats, mouth ulcers, and toothaches. Benzocaine is found in various over-the-counter products such as lozenges and throat sprays (e.g., Cepacol) that provide temporary relief from pain .

- Otic Pain Relief : Benzocaine is included in formulations for ear pain relief, often combined with antipyrine to treat conditions like otitis media .

- Topical Anesthesia : It is effective for minor burns, scrapes, insect bites, and hemorrhoids. Formulations can be found in gels, creams, and aerosols (e.g., Orajel) that are applied directly to the affected area .

- Surgical Procedures : Benzocaine is utilized as a local anesthetic during minor surgical procedures to numb the area being treated .

Safety and Adverse Effects

Despite its effectiveness, this compound is associated with certain adverse effects, notably methemoglobinemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues. Reports indicate that benzocaine use can lead to serious complications, including cyanosis and even fatalities in severe cases . A study analyzing adverse event reports revealed that out of 198 cases related to benzocaine use, 132 involved definite or probable methemoglobinemia .

Case Study 1: Methemoglobinemia Incidence

A study conducted over 32 months reported five cases of methemoglobinemia associated with benzocaine administration during endoscopic procedures. The incidence was documented at 0.12%, with one death reported among patients receiving benzocaine .

Case Study 2: Adulteration in Street Drugs

A case involving a patient who ingested street cocaine revealed significant levels of benzocaine as an adulterant. The patient developed methemoglobinemia after consuming the drug, highlighting the risks associated with unregulated substances containing benzocaine .

Comprehensive Data Table

| Application Area | Formulation Types | Indications |

|---|---|---|

| Oral Anesthesia | Lozenges, Sprays | Sore throat, mouth ulcers |

| Otic Pain Relief | Solutions | Ear pain relief |

| Topical Anesthesia | Gels, Creams, Aerosols | Burns, scrapes, insect bites |

| Surgical Procedures | Injectable solutions | Local anesthesia during minor surgeries |

作用机制

苯佐卡因盐酸盐通过阻断神经细胞中的钠通道发挥作用。这会阻止神经冲动的传递,从而导致目标区域的麻木感。该化合物扩散到神经细胞中并与钠通道结合,阻止其打开并阻断钠离子的流入。 结果,神经细胞无法去极化并传导神经冲动,导致局部麻醉 .

相似化合物的比较

苯佐卡因盐酸盐与其他局部麻醉剂类似,例如普鲁卡因、丁卡因、布替苯胺、地氯普胺和甲氧氯普胺。它具有独特的性质,使其适合特定的应用:

普鲁卡因: 主要用于牙科手术;作用持续时间比苯佐卡因短。

丁卡因: 比苯佐卡因更有效且持续时间更长;用于脊髓麻醉。

布替苯胺: 用于长时间麻醉;比苯佐卡因使用频率低。

地氯普胺和甲氧氯普胺: 主要用作止吐药,但具有局部麻醉特性

生物活性

Benzocaine hydrochloride, a local anesthetic, is widely used for its analgesic properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.

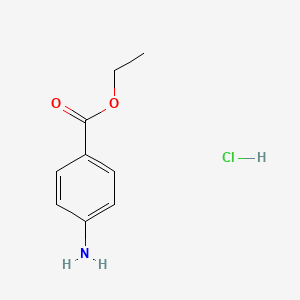

- Molecular Formula : C₉H₁₁NO₂·HCl

- Molecular Weight : 201.65 g/mol

- CAS Number : 23239-88-5

- Solubility : 40 mg/mL in DMSO at 25°C

| Property | Value |

|---|---|

| Molecular Weight | 201.65 g/mol |

| Solubility | 40 mg/mL in DMSO |

| Storage Conditions | Powder: -20°C (3 years) In solvent: -80°C (6 months) |

This compound acts primarily as a surface anesthetic by inhibiting the transmission of nerve impulses. It achieves this by binding to sodium channels in nerve membranes, preventing their opening and thus blocking the influx of sodium ions critical for depolarization and impulse conduction . This results in a localized anesthetic effect, which is typically rapid but short-lived, lasting approximately 10 minutes .

Pharmacodynamics

The pharmacodynamic profile of benzocaine includes:

- Indications : Used for local anesthesia in dental procedures, treatment of skin irritations, and as a topical anesthetic for oral pain and hemorrhoids.

- Adverse Effects : Potential risks include methemoglobinemia, especially in overdose situations where patients may experience symptoms such as cyanosis, respiratory distress, or cardiovascular complications .

Clinical Applications

This compound is utilized in various medical and veterinary contexts. Its applications include:

- Topical Anesthesia : Commonly used before procedures such as dental work or minor surgical interventions.

- Euthanasia Protocols : In veterinary medicine, it has been noted for its use in euthanasia practices, particularly due to its effectiveness in inducing anesthesia quickly .

Case Studies and Research Findings

-

Topical Use in Pediatric Patients :

A study evaluated the effectiveness of benzocaine prior to lingual frenotomy in infants. Results indicated that while it provided some analgesic effect, it did not significantly reduce crying during the procedure, suggesting limited efficacy in this specific context . -

Veterinary Applications :

Research has demonstrated that this compound can be used effectively as an immersion anesthetic for fish during euthanasia procedures. The compound is noted to be effective at concentrations ≥ 250 mg/L . -

Methemoglobinemia Risk Assessment :

A systematic review highlighted the association between benzocaine use and methemoglobinemia. The risk was notably higher with inappropriate dosing or prolonged exposure, emphasizing the need for careful monitoring during administration .

属性

IUPAC Name |

ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAADDQHUJDUAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-09-7 (Parent) | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177812 | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-88-5, 105931-72-4 | |

| Record name | Benzocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23239-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。